![molecular formula C22H18O4 B1649297 1-[(4-Hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol CAS No. 133740-30-4](/img/structure/B1649297.png)
1-[(4-Hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Lead Tetraacetate Oxidation : A study by Gillis and Porter (1989) explored the oxidation of phenanthrene-4,5-dicarboxylic acid using lead tetraacetate, leading to derivatives like 5-methoxyphenanthrene-4-carboxylic acid, albeit with low yield. This process is significant for understanding the chemical reactions and potential synthesis routes for related compounds (Gillis & Porter, 1989).
Conversion to Steroidal Hormones : Research by Matsumoto et al. (1988) demonstrated the conversion of resin acids into steroidal hormones, involving modifications to the phenanthrene structure. This indicates the potential of phenanthrene derivatives in synthesizing complex molecules like steroids (Matsumoto, Imai, Sunaoka, & Yoshinari, 1988).
Synthesis and Biological Properties : Lakshman et al. (2000) focused on the synthesis of 1,4-Dimethylbenzo[c]phenanthrene and its metabolites, showcasing the complex chemical properties and potential biological relevance of phenanthrene derivatives (Lakshman et al., 2000).
Biological and Pharmacological Activities
Antialgal Activity : DellaGreca et al. (2000) synthesized phenanthrenes and 9,10-dihydrophenanthrenes, mimicking natural compounds with antialgal activity. This study highlights the ecological impact and potential uses in controlling algal growth (DellaGreca, Fiorentino, Monaco, Pollio, Previtera, & Zarrelli, 2000).
Cytotoxicity and Anti-inflammatory Action : Suzuki et al. (2012) investigated compounds isolated from Odontoglossum Harvengtense, including phenanthrene derivatives, for their cytotoxicity towards human tumor cells and anti-inflammatory actions, indicating potential medical applications (Suzuki, Tanaka, Yamamoto, Sakagami, Tomomura, Tomomura, Satoh, & Shirataki, 2012).
Miscellaneous Applications
Solid-State NMR Studies : Beckmann et al. (2015) conducted solid-state NMR spin-lattice relaxation experiments on methoxyphenanthrenes to study the rotation of methoxy groups, showcasing the compound's utility in advanced spectroscopic studies (Beckmann, Mallory, Mallory, Rheingold, & Wang, 2015).
Phenanthrenes in Plants : A study on the tubers of Eulophia nuda by Tuchinda et al. (1988) isolated various phenanthrene derivatives, contributing to our understanding of natural phenanthrene sources and their chemical diversity (Tuchinda, Udchachon, Khumtaveeporn, Taylor, Engelhardt, & White, 1988).
Propiedades
IUPAC Name |
1-[(4-hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c1-26-21-12-20(25)19(10-13-2-5-15(23)6-3-13)18-8-4-14-11-16(24)7-9-17(14)22(18)21/h2-9,11-12,23-25H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJSWJPRPDMYLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(C=CC2=C(C(=C1)O)CC4=CC=C(C=C4)O)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562399 | |
| Record name | 1-[(4-Hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol | |
CAS RN |
133740-30-4 | |
| Record name | 1-[(4-Hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




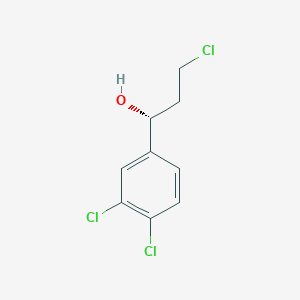
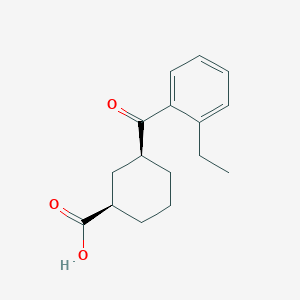


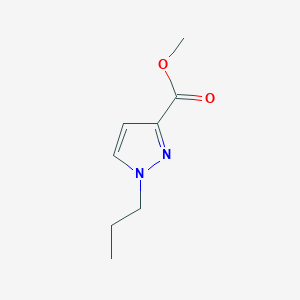

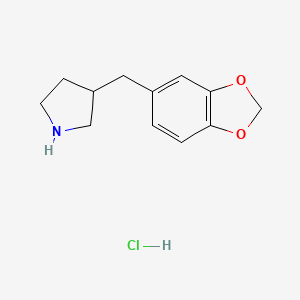
![6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1649253.png)

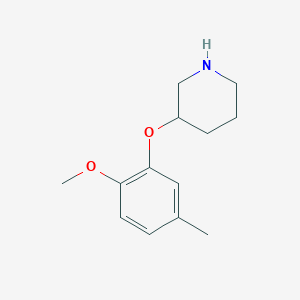


![cis-3-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1649266.png)